NMR spectral data for 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride
NMR spectral data for 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analytical framework for the characterization of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in the synthesis of various bioactive molecules, particularly in neuropharmacology and oncology, unambiguous structural confirmation is paramount.[1] While experimental spectra for this specific compound are not widely published, this document leverages established principles of NMR spectroscopy and comparative data from analogous structures to present a detailed predictive analysis of its ¹H and ¹³C NMR spectra. Furthermore, it offers field-proven, step-by-step protocols for sample preparation, data acquisition, and spectral interpretation, designed to provide researchers, scientists, and drug development professionals with a self-validating system for empirical analysis.
Introduction and Structural Framework
5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride is a substituted indoline derivative. The indoline core is a prevalent scaffold in medicinal chemistry. The substituents—a methyl group at the 5-position and an electron-withdrawing nitro group at the 6-position—significantly influence the electronic environment and, consequently, the NMR spectral characteristics of the molecule. The hydrochloride salt form ensures solubility in polar solvents and protonates the nitrogen atom, further impacting the chemical shifts of adjacent nuclei.
The primary objective of this guide is to explain the causality behind expected spectral features and to provide a robust methodology for acquiring and validating the structure of the title compound.
Caption: Structure of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride with atom numbering.
Predicted NMR Spectral Data
The following predictions are based on the analysis of substituent effects on the indoline ring system and data from related nitro- and methyl-substituted indoles.[2][3][4] The electron-withdrawing nature of the nitro group and the protonated nitrogen will cause a general downfield shift (deshielding) for aromatic and adjacent aliphatic protons, while the electron-donating methyl group will cause a slight upfield shift (shielding).
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The choice of DMSO-d₆ as a solvent is strategic for hydrochloride salts, as it effectively solubilizes the compound and its exchangeable amine protons are often well-resolved.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 | ~7.8 - 8.0 | s | - | Aromatic proton ortho to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift. Appears as a singlet due to the absence of adjacent protons. |
| H7 | ~7.2 - 7.4 | s | - | Aromatic proton meta to the nitro group and ortho to the protonated nitrogen. Expected to be less deshielded than H4. Appears as a singlet. |
| N1-H₂⁺ | ~10.0 - 12.0 | br s | - | The two protons on the positively charged nitrogen are expected to be significantly deshielded and appear as a broad singlet due to rapid exchange and quadrupolar coupling. |
| C2-H₂ | ~3.6 - 3.8 | t | ~8.0 - 9.0 | Aliphatic methylene protons adjacent to the protonated nitrogen, causing a downfield shift. Expected to be a triplet from coupling with C3-H₂. |
| C3-H₂ | ~3.2 - 3.4 | t | ~8.0 - 9.0 | Aliphatic methylene protons adjacent to the aromatic ring. Expected to be a triplet from coupling with C2-H₂. |
| C5-CH₃ | ~2.3 - 2.5 | s | - | Methyl protons attached to the aromatic ring, appearing as a singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Proton-decoupled ¹³C NMR provides direct information about the carbon skeleton.[5] The chemical shifts are highly sensitive to the electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C6 | ~145 - 148 | Aromatic carbon directly attached to the nitro group; highly deshielded. This is a quaternary carbon and may show a weaker signal. |
| C7a | ~140 - 143 | Aromatic quaternary carbon at the fusion of the two rings, adjacent to the protonated nitrogen. |
| C5 | ~138 - 141 | Aromatic quaternary carbon attached to the methyl group. |
| C4 | ~125 - 128 | Aromatic CH carbon ortho to the nitro group. |
| C3a | ~122 - 125 | Aromatic quaternary carbon at the ring fusion, adjacent to the C3 methylene group. |
| C7 | ~118 - 121 | Aromatic CH carbon meta to the nitro group. |
| C2 | ~48 - 52 | Aliphatic CH₂ carbon adjacent to the deshielding protonated nitrogen. |
| C3 | ~28 - 32 | Aliphatic CH₂ carbon adjacent to the aromatic ring. |
| C5-CH₃ | ~18 - 21 | Methyl carbon. |
Experimental Methodology: A Self-Validating Protocol
This section outlines a robust protocol for acquiring high-quality NMR data for the title compound. The workflow is designed to ensure reproducibility and accuracy.
Sample Preparation
-
Mass Measurement : Accurately weigh approximately 10-15 mg of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride.
-
Solvent Selection : Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). This solvent is ideal for hydrochloride salts and minimizes peak broadening of N-H protons.
-
Dissolution : Transfer the weighed sample into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization : Vortex the sample for 30-60 seconds until the solid is completely dissolved. A brief sonication may be used if necessary.
-
Standard : Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). However, the residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm; ¹³C ≈ 39.52 ppm) can also be used for calibration.[6]
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
NMR Instrument Parameters
The following are typical starting parameters for a 500 MHz spectrometer. These should be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H Acquisition | ¹³C Acquisition |
| Spectrometer Frequency | 500 MHz | 125 MHz |
| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) |
| Spectral Width | 16 ppm (~8000 Hz) | 240 ppm (~30000 Hz) |
| Acquisition Time (AQ) | ~2.0 s | ~1.0 s |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Number of Scans (NS) | 16 - 64 | 1024 - 4096 |
| Temperature | 298 K | 298 K |
Causality Behind Choices:
-
A longer relaxation delay (D1) in ¹³C NMR can be beneficial for ensuring quantitative accuracy, especially for quaternary carbons which have longer relaxation times.[7]
-
The number of scans for ¹³C is significantly higher due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, which results in much lower sensitivity compared to ¹H.[5]
Structural Verification with 2D NMR
For unambiguous assignment, especially in complex molecules, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling networks. A key expected correlation would be between the C2-H₂ and C3-H₂ signals, confirming their adjacent relationship.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H-¹³C pairs. This experiment would definitively link each proton signal (e.g., C2-H₂, C3-H₂, C4-H, C7-H, CH₃) to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons. For example, the methyl protons (C5-CH₃) should show correlations to C4, C5, and C6. The aromatic proton H4 should show correlations to C3a, C5, and C6.
Caption: Key expected HMBC correlations from H4 and the methyl protons for quaternary carbon assignment.
Conclusion
This guide provides a predictive and methodological framework for the NMR analysis of 5-methyl-6-nitro-2,3-dihydro-1H-indole hydrochloride. The predicted ¹H and ¹³C chemical shifts, multiplicities, and coupling constants serve as a benchmark for researchers. By following the detailed experimental protocol and leveraging 2D NMR techniques for structural verification, scientists can achieve unambiguous characterization of this important synthetic intermediate. This systematic approach ensures scientific integrity and provides the trustworthy, high-quality data required for drug discovery and development pipelines.
References
- BenchChem. (2025). Spectroscopic Properties of 3-Nitro-1H-Indole: A Technical Guide.
- Supplementary Information. (n.d.). Royal Society of Chemistry.
-
MDPI. (2023, July 20). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. [Link]
- Supporting Information. (n.d.). Royal Society of Chemistry.
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]
-
Frontiers in Chemistry. (2022, January 5). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. [Link]
-
Semantic Scholar. (1987, May 1). 13C NMR spectroscopy of indole derivatives. [Link]
-
Chemistry – An Asian Journal. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]
-
NPTEL. (n.d.). 13C NMR spectroscopy. [Link]
-
University of Sheffield. (n.d.). Assignment of 1H-NMR spectra. [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
MDPI. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]
-
SpectraBase. (n.d.). 5-Nitro-1H-indole-2,3-dione - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. (n.d.). 1H-indole-2,3-dione, 7-methyl-5-nitro- - Optional[1H NMR] - Spectrum. [Link]
-
MDPI. (2012, March 9). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. [Link]
